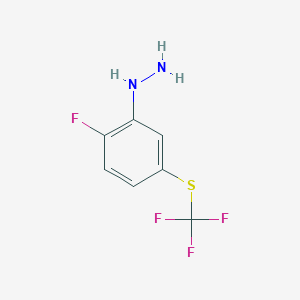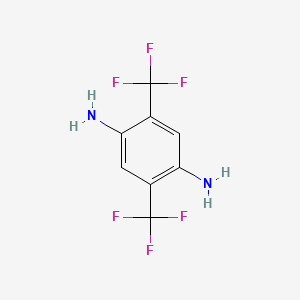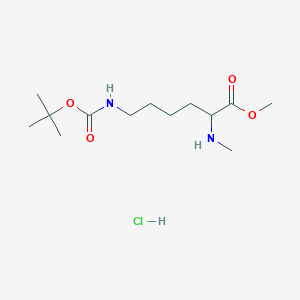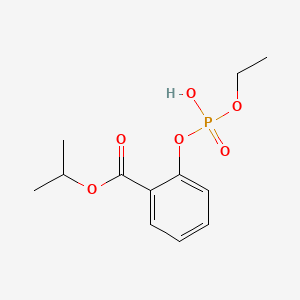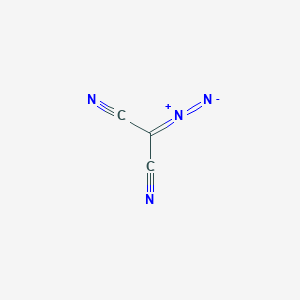
Dicyanodiazomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyanodiazomethane is an organic compound with the formula C₃N₂. It is a diazo compound, characterized by the presence of two nitrogen atoms connected by a double bond. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyanodiazomethane can be synthesized through the reaction of dicyanocarbene with nitrogen gas. The preparation involves the irradiation of matrix-isolated this compound with 254 nm light, leading to the formation of dicyanocarbene, which upon further photoexcitation, undergoes successive isomerizations .
Industrial Production Methods
Industrial production of this compound is not common due to its high reactivity and potential hazards. The compound is typically prepared in situ for laboratory use rather than being produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Dicyanodiazomethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyanocarbene.
Substitution: It participates in substitution reactions, particularly azo coupling reactions with nucleophiles.
Cycloaddition: It can react with alkenes to form cyclopropanes through carbene intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Light or Heat: To facilitate the loss of nitrogen gas and formation of carbenes.
Nucleophiles: For substitution reactions, such as azo coupling.
Major Products Formed
The major products formed from reactions involving this compound include:
Cyclopropanes: Formed through cycloaddition reactions with alkenes.
Azo Compounds: Formed through substitution reactions with nucleophiles.
Scientific Research Applications
Dicyanodiazomethane has several scientific research applications, including:
Chemistry: Used in the synthesis of cyclopropanes and other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of dicyanodiazomethane involves the formation of highly reactive carbene intermediates. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dicyanodiazomethane include:
Diazomethane: A simpler diazo compound with the formula CH₂N₂.
Dicyanocarbene: Formed from the isomerization of this compound.
Diazoalkanes: A class of compounds that includes diazomethane and other related molecules.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to form dicyanocarbene and participate in various chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
1618-08-2 |
|---|---|
Molecular Formula |
C3N4 |
Molecular Weight |
92.06 g/mol |
IUPAC Name |
2-diazopropanedinitrile |
InChI |
InChI=1S/C3N4/c4-1-3(2-5)7-6 |
InChI Key |
JYMROJFRUTVDIR-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


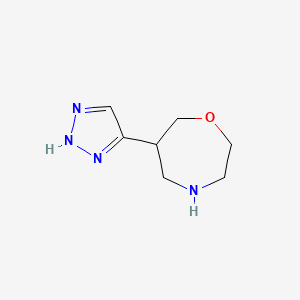
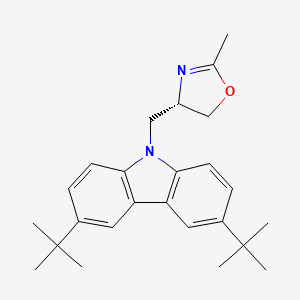
![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)
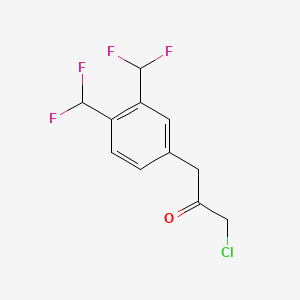
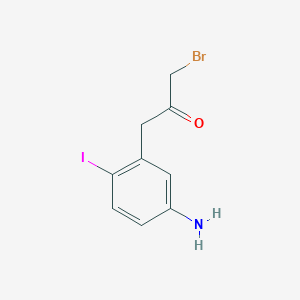
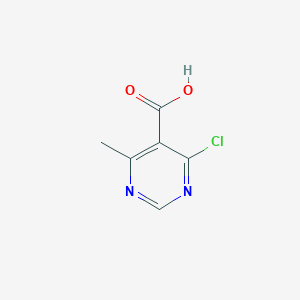

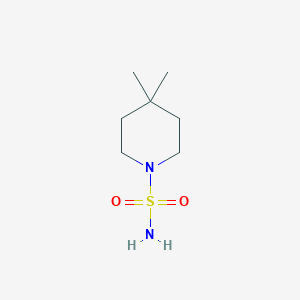
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)
